molecular formula C21H30N2O3 B5671932 (1S,5R)-6-(cyclobutylmethyl)-3-[(3,5-dimethoxyphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-6-(cyclobutylmethyl)-3-[(3,5-dimethoxyphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5671932
M. Wt: 358.5 g/mol
InChI Key: COZGILFJICKTIB-ZWKOTPCHSA-N
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Description

The compound (1S,5R)-6-(cyclobutylmethyl)-3-[(3,5-dimethoxyphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one Its structure features a diazabicyclo nonane core, which is a bicyclic system containing nitrogen atoms, and is substituted with a cyclobutylmethyl group and a dimethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6-(cyclobutylmethyl)-3-[(3,5-dimethoxyphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from readily available precursors. One common approach is to construct the diazabicyclo nonane core through a series of cyclization reactions. The cyclobutylmethyl and dimethoxyphenylmethyl groups are then introduced via alkylation reactions using appropriate alkyl halides under basic conditions. The final step often involves purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for certain steps to improve yield and reduce reaction times. Additionally, the development of efficient purification methods, such as high-performance liquid chromatography (HPLC), would be crucial for producing the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6-(cyclobutylmethyl)-3-[(3,5-dimethoxyphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a strong base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1S,5R)-6-(cyclobutylmethyl)-3-[(3,5-dimethoxyphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one:

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigating its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a drug candidate.

    Medicine: Exploring its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent.

    Industry: Utilizing its unique chemical properties in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1S,5R)-6-(cyclobutylmethyl)-3-[(3,5-dimethoxyphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Detailed studies using techniques like thermal proteome profiling and affinity ultrafiltration mass spectrometry can help elucidate these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5R)-6-(cyclobutylmethyl)-3-[(3,5-dimethoxyphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one: is unique due to its diazabicyclo nonane core and specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1S,5R)-6-(cyclobutylmethyl)-3-[(3,5-dimethoxyphenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-25-19-8-16(9-20(10-19)26-2)11-22-13-17-6-7-18(14-22)23(21(17)24)12-15-4-3-5-15/h8-10,15,17-18H,3-7,11-14H2,1-2H3/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZGILFJICKTIB-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CC3CCC(C2)N(C3=O)CC4CCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)CN2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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